Lithium triisopropoxy(thiazol-2-yl)borate

Catalog No.
S2730810
CAS No.
1393823-02-3
M.F
C12H23BLiNO3S
M. Wt
279.13
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium triisopropoxy(thiazol-2-yl)borate

CAS Number

1393823-02-3

Product Name

Lithium triisopropoxy(thiazol-2-yl)borate

IUPAC Name

lithium;tri(propan-2-yloxy)-(1,3-thiazol-2-yl)boranuide

Molecular Formula

C12H23BLiNO3S

Molecular Weight

279.13

InChI

InChI=1S/C12H23BNO3S.Li/c1-9(2)15-13(16-10(3)4,17-11(5)6)12-14-7-8-18-12;/h7-11H,1-6H3;/q-1;+1

InChI Key

XGZVFXHXFXYOQK-UHFFFAOYSA-N

SMILES

[Li+].[B-](C1=NC=CS1)(OC(C)C)(OC(C)C)OC(C)C

Solubility

not available

Lithium triisopropoxy(thiazol-2-yl)borate is a chemical compound characterized by the formula C₁₂H₂₃BLiNO₃S. It has a molecular weight of approximately 279.13 g/mol and is recognized by its CAS number 1393823-02-3. This compound features a lithium atom coordinated to a boron atom, which is further bonded to three isopropoxy groups and a thiazole moiety. The presence of the thiazole ring contributes to its unique chemical properties, making it a subject of interest in various fields, particularly in medicinal chemistry and materials science .

Sodium triisopropoxyborateSodium salt variantExhibits similar reactivity but different solubilityLithium bis(trimethylsilyl)amideAmide derivativeUsed in synthesis and as a strong base

Lithium triisopropoxy(thiazol-2-yl)borate is unique due to its specific thiazole group incorporation, which can impart distinct biological activities not found in other organoboron compounds. Its ability to act as both a nucleophile and a ligand enhances its utility across various fields .

  • Antimicrobial Properties: Some boron compounds exhibit antibacterial and antifungal activities, potentially due to their ability to disrupt cellular processes.
  • Anticancer Activity: Certain organoboron compounds have shown promise in cancer research, acting as inhibitors of tumor growth through various mechanisms .

Synthesis of lithium triisopropoxy(thiazol-2-yl)borate typically involves:

  • Formation of Boronate Esters: Starting from thiazole derivatives, boronic acid can react with alcohols (in this case, isopropanol) to form boronate esters.
  • Lithiation: The introduction of lithium can be achieved through the reaction of the boronate ester with lithium reagents, leading to the final product.
  • Purification: The compound may require purification via recrystallization or chromatography to achieve the desired purity for applications .

Lithium triisopropoxy(thiazol-2-yl)borate has potential applications in several areas:

  • Pharmaceutical Development: As a building block for synthesizing biologically active molecules.
  • Materials Science: Utilized in creating advanced materials due to its unique chemical properties.
  • Catalysis: Acts as a catalyst or ligand in various organic transformations .

Interaction studies involving lithium triisopropoxy(thiazol-2-yl)borate primarily focus on its reactivity with other chemical species. Investigations into its coordination with transition metals reveal that it can stabilize metal complexes, enhancing catalytic activity in organic synthesis. Additionally, studies on its interactions with biological macromolecules may provide insights into its potential therapeutic applications .

Lithium triisopropoxy(thiazol-2-yl)borate shares similarities with other organoboron compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Lithium triethylborateTriethyl borateCommonly used as a reagent in organic synthesis
Boron trifluorideLewis acidStrong electrophile used in various

Dates

Modify: 2023-08-16

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